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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
O-Anisidine hydrochloride, a chemical intermediate used in the production of dyes, pigments,

and pharmaceuticals, has undergone extensive toxicological evaluation.[1][2] This document

provides a comprehensive technical overview of its carcinogenic potential and genotoxicity,

supported by data from key studies. The evidence strongly indicates that O-Anisidine
hydrochloride is a potent carcinogen in animal models, primarily targeting the urinary bladder.

[3][4] Its genotoxic profile is complex, showing positive results in several in vitro assays and

evidence of DNA adduct formation in vivo, while generally testing negative in in vivo

micronucleus assays.[5][6] The carcinogenic activity is understood to be mediated by metabolic

activation to a reactive intermediate that forms DNA adducts, initiating the carcinogenic

process.[7]

Carcinogenic Potential
O-Anisidine hydrochloride is classified as "reasonably anticipated to be a human carcinogen"

by the National Toxicology Program (NTP) and "probably carcinogenic to humans" (Group 2A)

by the International Agency for Research on Cancer (IARC).[3][8] This conclusion is based on

sufficient evidence of carcinogenicity in experimental animals.[3][9]
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Long-Term Carcinogenicity Bioassays
The primary evidence for the carcinogenicity of O-Anisidine hydrochloride comes from a

long-term bioassay conducted by the National Cancer Institute (NCI).[4] In this study, Fischer

344 rats and B6C3F1 mice were administered the chemical in their feed for 103 weeks. The

study demonstrated clear evidence of carcinogenic activity, inducing tumors in multiple organs.

[4][10]

Table 1: Summary of Carcinogenicity Data from NCI Bioassay (TR-89)
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Species/Sex
Exposure
Concentration
(ppm)

Target Organ Tumor Type Incidence

Fischer 344

Rats (Male)
0 (Control)

Urinary
Bladder

Transitional-
Cell Papilloma
or Carcinoma

0/49

5,000 15/49

10,000 31/49

0 (Control)
Kidney (Renal

Pelvis)

Transitional-Cell

Carcinoma
0/49

5,000 3/49

10,000 13/49

0 (Control) Thyroid Gland
Follicular-Cell

Tumors
3/49

5,000 10/49

10,000 14/49

Fischer 344 Rats

(Female)
0 (Control) Urinary Bladder

Transitional-Cell

Papilloma or

Carcinoma

0/52

5,000 25/51

10,000 38/49

B6C3F1 Mice

(Male)
0 (Control) Urinary Bladder

Transitional-Cell

Papilloma or

Carcinoma

0/48

2,500 1/50

5,000 26/46
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Species/Sex
Exposure
Concentration
(ppm)

Target Organ Tumor Type Incidence

B6C3F1 Mice

(Female)
0 (Control) Urinary Bladder

Transitional-Cell

Papilloma or

Carcinoma

0/48

2,500 4/51

| | 5,000 | | | 22/47 |

Source: NCI Bioassay of o-Anisidine Hydrochloride for Possible Carcinogenicity (Technical

Report 89).[4][11]

The results clearly show a dose-dependent increase in urinary bladder tumors in both sexes of

rats and mice.[4][12] Additionally, male rats exhibited a significant increase in tumors of the

kidney's renal pelvis and the thyroid gland.[3][4]

Experimental Protocol: NCI Carcinogenicity Bioassay
The standard protocol for the NCI long-term rodent bioassay was followed.

Test Substance: O-Anisidine hydrochloride.[4]

Animal Models: Fischer 344 rats and B6C3F1 mice, with groups of 55 animals of each sex.

[4]

Administration Route: The test chemical was administered in the feed.[4]

Dosage Levels:

Rats: 0 (control), 5,000 ppm, or 10,000 ppm.[4]

Mice: 0 (control), 2,500 ppm, or 5,000 ppm.[4]

Duration: The chemical was administered for 103 weeks, followed by a 1-2 week observation

period.[4]
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Endpoint Analysis: All animals were subjected to a complete histopathological examination to

identify neoplastic (cancerous) and non-neoplastic lesions.[4]

Phase 1: Study Setup

Phase 2: Dosing Period

Phase 3: Endpoint Analysis

Animal Selection
(Fischer 344 Rats, B6C3F1 Mice)

Group Assignment
(Control, Low Dose, High Dose)

55 animals/sex/group

Dietary Administration
(103 weeks)

Start Dosing

Clinical Observation
(Body weight, health checks)

Terminal Sacrifice &
Post-Dosing Observation (1-2 wks)

End of Dosing

Gross Necropsy

Histopathological Examination
(Tissue analysis)

Data Analysis &
Tumor Incidence Reporting
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Click to download full resolution via product page

NCI Carcinogenicity Bioassay Workflow.

Genotoxicity Profile
The genotoxicity of O-Anisidine hydrochloride has been evaluated in a range of in vitro and

in vivo assays. The results suggest a genotoxic mechanism underlies its carcinogenicity.

Table 2: Summary of Genotoxicity Data

Assay Type Test System
Metabolic
Activation (S9)

Result Reference

Gene Mutation

Salmonella
typhimurium
(Ames Test)

With & Without
Mixed (Often
Positive)

[9][12]

Mouse

Lymphoma

L5178Y cells

With & Without Positive [2]

lacI Transgenic

Mouse (Bladder)
N/A (in vivo) Weakly Positive [6]

Chromosomal

Damage

Chromosomal

Aberrations
With & Without Positive [2][5]

Sister Chromatid

Exchange
With & Without Positive [2]

Micronucleus

Test (Rodent

Bone Marrow)

N/A (in vivo) Negative [6]

DNA Damage &

Repair

DNA Adduct

Formation (Rat

Bladder)

N/A (in vivo) Positive [6]

Host-Mediated

DNA Repair (E.

coli)

N/A (in vivo)
Positive (IP),

Negative (Oral)
[6]
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| Cell Transformation | Syrian Hamster Embryo (SHE) Cells | Without | Positive |[2] |

Key Genotoxicity Findings
In Vitro Assays: O-Anisidine hydrochloride consistently induces mutations and

chromosomal damage in cultured mammalian cells.[2][5] It tested positive for chromosomal

aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells, both with

and without an external metabolic activation system (S9).[2][5]

In Vivo Assays: The results from in vivo studies are more complex. While the compound

failed to induce micronuclei in the bone marrow of rodents, it was shown to form DNA

adducts in target organs, most notably the urinary bladder of rats.[6] This indicates that the

parent compound is metabolized to a reactive form that can bind to DNA, a critical step in

chemical carcinogenesis. A host-mediated assay was positive when the compound was

administered via intraperitoneal injection but not orally.[5][6]

Experimental Protocol: In Vitro Chromosomal Aberration
Test
This assay is performed according to international guidelines such as OECD Test Guideline

473 to assess the potential of a substance to cause structural damage to chromosomes in

cultured mammalian cells.[13]

Cell Lines: Typically, established cell lines like Chinese Hamster Ovary (CHO) cells or

primary cultures of human peripheral blood lymphocytes are used.[13]

Test Conditions: Cultures are treated with at least three concentrations of O-Anisidine
hydrochloride.[14] The assay is conducted in parallel with and without an S9 mixture (a rat

liver homogenate) to provide metabolic activation.[13]

Exposure Duration:

With S9: A short treatment period (e.g., 3-4 hours).[13]

Without S9: A short treatment period and a continuous treatment period (e.g., up to 21

hours).[13]
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Metaphase Arrest: After treatment, cells are incubated with a spindle inhibitor (e.g., colcemid)

to arrest them in the metaphase stage of cell division.[14]

Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural

aberrations, such as chromatid and chromosome breaks and exchanges.[14]

Positive Result: A dose-dependent and statistically significant increase in the percentage of

cells with chromosomal aberrations compared to the negative control.[13]
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Workflow for an In Vitro Chromosomal Aberration Assay.

Mechanism of Carcinogenesis
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The carcinogenicity of O-Anisidine is attributed to its metabolic activation into a reactive

species that damages DNA. This pathway is a common mechanism for aromatic amines.[6][7]

The proposed mechanism involves:

Metabolic Oxidation: O-Anisidine is oxidized in the liver, primarily by the enzyme Cytochrome

P450 2E1 (CYP2E1), to form the proximate carcinogen, N-(2-methoxyphenyl)hydroxylamine.

[7]

Spontaneous Decomposition: This hydroxylamine metabolite is unstable and can

spontaneously decompose to form highly reactive electrophilic nitrenium and/or carbenium

ions.[7]

DNA Adduct Formation: These reactive ions covalently bind to the DNA of cells, particularly

to the deoxyguanosine base, forming DNA adducts.[7]

Mutation and Tumor Initiation: The formation of these adducts can lead to mispairing during

DNA replication, causing permanent mutations. An accumulation of mutations in critical

genes (e.g., oncogenes and tumor suppressor genes) can lead to the initiation of cancer,

particularly in the urinary bladder where metabolites are concentrated.[6][7]
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Metabolic Activation and Genotoxicity of O-Anisidine.

Conclusion
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The weight of evidence from extensive toxicological testing demonstrates that O-Anisidine
hydrochloride is a genotoxic carcinogen. It consistently causes tumors of the urinary bladder

in both rats and mice and additional tumors in the kidney and thyroid of male rats.[4] The

underlying mechanism involves metabolic activation to reactive electrophiles that form DNA

adducts in target tissues, a hallmark of genotoxic carcinogens.[7] These findings underscore

the need for careful management of human exposure to this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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